molecular formula C17H18ClN3O4S B1383124 Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate CAS No. 1422344-53-3

Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

Cat. No.: B1383124
CAS No.: 1422344-53-3
M. Wt: 395.9 g/mol
InChI Key: FZUCDEGMRRBBNF-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]azepine core, a benzyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-chloro-2-(methylsulfonyl)pyrimidine
  • 4-chloro-2-(methylsulfonyl)benzene
  • 4-chloro-2-(methylsulfonyl)thiazole

Uniqueness

Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is unique due to its specific structural features, such as the combination of a pyrimido[4,5-d]azepine core with a benzyl group and a methylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

benzyl 4-chloro-2-methylsulfonyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-26(23,24)16-19-14-8-10-21(9-7-13(14)15(18)20-16)17(22)25-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUCDEGMRRBBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=C(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 3
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 4
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Reactant of Route 6
Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate

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